molecular formula C9H8BrF B8732781 4-Bromo-1-fluoro-2-isopropenyl-benzene

4-Bromo-1-fluoro-2-isopropenyl-benzene

Cat. No.: B8732781
M. Wt: 215.06 g/mol
InChI Key: BJRKNQPVVKOMSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-1-fluoro-2-isopropenyl-benzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine (position 4), fluorine (position 1), and an isopropenyl group (CH₂=C(CH₃)-, position 2). This compound is structurally distinct due to the combination of electron-withdrawing halogens (Br, F) and the electron-rich isopropenyl group, which confers unique reactivity.

Properties

Molecular Formula

C9H8BrF

Molecular Weight

215.06 g/mol

IUPAC Name

4-bromo-1-fluoro-2-prop-1-en-2-ylbenzene

InChI

InChI=1S/C9H8BrF/c1-6(2)8-5-7(10)3-4-9(8)11/h3-5H,1H2,2H3

InChI Key

BJRKNQPVVKOMSF-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=C(C=CC(=C1)Br)F

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS/Reference) Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4-Bromo-1-fluoro-2-isopropenyl-benzene Br (4), F (1), isopropenyl (2) C₉H₈BrF ~214.9* High reactivity due to electron-withdrawing halogens and unsaturated isopropenyl group; potential use in cross-coupling reactions or polymer precursors.
4-Bromo-1,2-diaminobenzene (1575-37-7) Br (4), NH₂ (1,2) C₆H₆BrN₂ 201.03 Amino groups enhance electrophilic substitution; used in dyes or polymer manufacturing.
4-Bromo-1-isopropyl-2-methoxybenzene (1369775-86-9) Br (4), isopropyl (1), OCH₃ (2) C₁₀H₁₃BrO 229.11 Steric hindrance from bulky groups slows reactions; intermediate in drug synthesis.
4-Bromo-1-fluoro-2-(phenylaminomethyl)benzene (1021076-47-0) Br (4), F (1), phenylaminomethyl (2) C₁₃H₁₂BrFN₂ 280.14 Polar substituents improve solubility; applicable in pharmaceutical intermediates.
1-Bromo-4-fluoro-2-iodobenzene (202865-72-3) Br (1), F (4), I (2) C₆H₃BrFI 300.89 High density (2.3 g/mL) due to iodine; used in halogen exchange reactions.

*Calculated based on substituent contributions.

Reactivity and Functional Group Analysis

  • Electrophilic Substitution: The electron-withdrawing Br and F groups in this compound deactivate the benzene ring, directing incoming electrophiles to the less hindered positions (e.g., meta to Br). This contrasts with 4-Bromo-1,2-diaminobenzene , where electron-donating NH₂ groups activate the ring for faster substitution.
  • Isopropenyl Group: The unsaturated isopropenyl group enables addition reactions (e.g., hydrogenation or polymerization), distinguishing it from saturated substituents like isopropyl in or phenylaminomethyl in .
  • Halogen Effects : The presence of iodine in increases molecular weight and density compared to bromo-fluoro analogs, highlighting the impact of halogen atomic mass on physical properties.

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